Methyl 4-aminopentanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-aminopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(7)3-4-6(8)9-2/h5H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMQROWVIOFGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312779 | |
| Record name | Methyl 4-aminopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93338-64-8 | |
| Record name | Methyl 4-aminopentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93338-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-aminopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 4 Aminopentanoate and Its Chiral Forms
Chemoenzymatic Synthesis Approaches
Chemoenzymatic routes leverage the high stereoselectivity of enzymes for the key amine-forming step, followed by conventional chemical methods for esterification. This combination allows for the efficient production of optically pure methyl 4-aminopentanoate.
A prominent strategy for synthesizing chiral 4-aminopentanoic acid is the asymmetric reductive amination of levulinic acid, a bio-based platform chemical. This transformation can be efficiently catalyzed by specific classes of enzymes, namely engineered amine dehydrogenases and transaminases.
Engineered amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for the synthesis of chiral amines from ketones. researchgate.net Through protein engineering, the substrate scope and catalytic efficiency of natural AmDHs can be significantly enhanced to accept non-natural substrates like levulinic acid.
A notable example involves the engineering of an amine dehydrogenase from the thermophilic bacterium Petrotoga mobilis (PmAmDH). acs.org The wild-type enzyme exhibited insufficient activity towards levulinic acid. acs.orgacs.org Through directed evolution, a mutant, PmAmDHI80T/P224S/E296G, was developed with an 18-fold increase in catalytic efficiency compared to the wild-type enzyme. acs.org This engineered AmDH facilitated the direct production of (S)-4-aminopentanoic acid from levulinic acid using inexpensive ammonia (B1221849) as the amine donor. acs.orgacs.org
The reaction, when coupled with a cofactor regeneration system, achieved a conversion of over 97% for 0.5 M levulinic acid, yielding (S)-4-aminopentanoic acid with greater than 99% enantiomeric excess (ee) and a 90% isolated yield. acs.orgacs.org Similarly, an engineered glutamate (B1630785) dehydrogenase from Escherichia coli (EcGDH), after targeted mutagenesis, was successfully used to synthesize (R)-4-aminopentanoic acid from levulinic acid with high conversion (>97%) and enantioselectivity (>99% ee). nih.gov
Table 1: Performance of Engineered Amine Dehydrogenases in the Reductive Amination of Levulinic Acid
| Enzyme | Target Product | Substrate Concentration | Conversion | Enantiomeric Excess (ee) | Reference |
| PmAmDHI80T/P224S/E296G | (S)-4-aminopentanoic acid | 0.5 M | >97% | >99% | acs.orgacs.org |
| EcGDHK116Q/N348M | (R)-4-aminopentanoic acid | 0.4 M | >97% | >99% | nih.gov |
Transaminases, particularly ω-transaminases (ω-TAs), represent another class of enzymes capable of catalyzing the asymmetric amination of ketones to produce chiral amines. mdpi.commdpi.com These enzymes mediate the transfer of an amino group from an amine donor to a ketone substrate through a ping-pong bi-bi mechanism involving the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). mdpi.com
The application of transaminases for the synthesis of 4-aminopentanoic acid from levulinic acid has been explored. researchgate.net However, a significant challenge in transaminase-catalyzed reactions is the unfavorable thermodynamic equilibrium. nih.govfrontiersin.org To drive the reaction towards product formation, a large excess of the amine donor is often required, or strategies for the in-situ removal of the ketone co-product must be implemented. nih.govfrontiersin.org For instance, when using (R)-1-methylbenzylamine as the amine donor for the synthesis of (R)-4-aminopentanoic acid, the removal of the acetophenone (B1666503) co-product is necessary to shift the equilibrium. nih.govfrontiersin.org
One strategy to overcome the equilibrium limitation is to design a cascade reaction where the amine intermediate undergoes a subsequent spontaneous cyclization, thus pulling the equilibrium towards the final product. uniovi.es While this is effective for producing lactams, it highlights the inherent challenges of using transaminases for the direct production of amino acids like 4-aminopentanoic acid without effective equilibrium-shifting measures.
The reductive amination reactions catalyzed by AmDHs are dependent on the expensive nicotinamide (B372718) cofactor NADH. acs.org For the process to be economically viable on a large scale, in-situ regeneration of the consumed cofactor is essential. nih.govillinois.edu
An effective and widely used method for NADH regeneration is the substrate-coupled approach, where a second enzyme and a sacrificial co-substrate are used. researchgate.net In the synthesis of 4-aminopentanoic acid using engineered AmDHs, formate (B1220265) dehydrogenase (FDH) is commonly employed. acs.orgnih.gov FDH catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD⁺ to NADH. illinois.edu This system is highly efficient due to the irreversible nature of the oxidation and the fact that the co-product, CO₂, is easily removed from the reaction mixture. illinois.edu
Other dehydrogenase enzymes, such as glucose dehydrogenase (GDH), can also be used for cofactor regeneration, oxidizing glucose to gluconolactone. researchgate.net The choice of the regeneration system depends on factors such as cost of the co-substrate, enzyme stability, and potential for product inhibition. The development of robust cofactor regeneration systems is a critical aspect of designing efficient biocatalytic processes. nih.gov
Once the chiral 4-aminopentanoic acid has been synthesized enzymatically, the final step to obtain this compound is esterification. This is typically achieved through well-established chemical methods.
The Fischer-Speier esterification is a classic and straightforward method for converting a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst. masterorganicchemistry.comorganic-chemistry.org This equilibrium reaction involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. organic-chemistry.org
To synthesize this compound, 4-aminopentanoic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com To drive the equilibrium towards the formation of the ester, methanol is typically used in large excess, serving as both the reactant and the solvent. masterorganicchemistry.com Another strategy to favor product formation is the removal of water, a byproduct of the reaction, through methods like azeotropic distillation or the use of molecular sieves. organic-chemistry.org The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to yield the final ester product. organic-chemistry.org This method is widely applicable for a range of aliphatic and aromatic carboxylic acids. science.gov
Esterification Protocols for 4-Aminopentanoic Acid
Selective Esterification for Methyl Ester Formation
The direct esterification of amino acids to their corresponding methyl esters requires selective methods to avoid unwanted side reactions, such as N-acylation. A convenient and efficient method for the synthesis of amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. This system has been demonstrated to be effective for a wide range of amino acids, including natural, aromatic, and aliphatic ones, providing good to excellent yields. mdpi.com
The reaction proceeds under mild conditions, and the workup is typically straightforward, involving the concentration of the reaction mixture to yield the amino acid methyl ester hydrochloride. mdpi.com This method's operational simplicity and high yields make it an attractive approach for the preparation of this compound from 4-aminopentanoic acid.
Table 1: Examples of Amino Acid Methyl Ester Synthesis using TMSCl/Methanol mdpi.com
| Amino Acid | Product | Yield (%) |
| Glycine | Glycine methyl ester hydrochloride | 98 |
| L-Alanine | L-Alanine methyl ester hydrochloride | 97 |
| L-Valine | L-Valine methyl ester hydrochloride | 98 |
| γ-Aminobutyric acid | γ-Aminobutyric acid methyl ester hydrochloride | 95 |
This table illustrates the general applicability and high efficiency of the TMSCl/methanol system for the esterification of various amino acids, a method that can be applied to the synthesis of this compound.
Biocatalytic Cascades and Enzyme Engineering for Enantiopure Aminopentanoates
The demand for enantiomerically pure chiral amines and their derivatives, such as the chiral forms of this compound, has driven the development of sophisticated biocatalytic methods. Enzyme engineering, particularly through directed evolution, plays a pivotal role in creating highly selective and efficient biocatalysts.
Directed evolution is a powerful technique used to tailor enzymes for specific industrial applications by mimicking the process of natural selection in the laboratory. This involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired properties, such as enhanced catalytic activity, altered substrate specificity, or improved stereoselectivity. acs.orgacs.orgfigshare.com
A notable example is the creation of a novel (R)-β-transaminase from a D-amino acid aminotransferase through a combination of rational design and directed evolution. This engineered enzyme demonstrated comparable specific activities for β- and γ-amino acids to naturally occurring (S)-β-transaminases and was successfully used in the asymmetric synthesis of various enantiopure (R)-β-, γ-, and δ-amino acids with excellent enantiomeric excess (>99% ee). acs.orgacs.orgfigshare.com
In a similar vein, a glutamate dehydrogenase from Escherichia coli (EcGDH) was engineered through structure-guided tailoring to catalyze the synthesis of (R)-4-aminopentanoic acid from levulinic acid. frontiersin.org Through targeted saturation mutagenesis, a mutant with significantly improved catalytic efficiency was developed. frontiersin.org
Table 2: Improvement of EcGDH Catalytic Efficiency for Levulinic Acid frontiersin.org
| Enzyme Variant | kcat/Km (s⁻¹·M⁻¹) for Levulinic Acid | Fold Improvement |
| EcGDHK116C | - | - |
| EcGDHK116Q/N348M | 42.0 | 42.0 |
This table highlights the substantial increase in catalytic efficiency achieved through directed evolution of glutamate dehydrogenase for the synthesis of a precursor to this compound.
For the industrial application of biocatalysts, their stability and reusability are critical economic factors. Enzyme immobilization is a key strategy to enhance these properties. nih.gov One innovative approach is the formation of hybrid nanoflowers, where enzymes are incorporated into a flower-like inorganic-organic hybrid nanostructure. This method offers a high surface area and can protect the enzyme from harsh environmental conditions, leading to improved stability and allowing for repeated use. researchgate.net
Immobilization techniques are broadly categorized into carrier-bound and carrier-free methods. Carrier-bound methods involve attaching the enzyme to an insoluble support, while carrier-free methods, such as the formation of cross-linked enzyme aggregates (CLEAs), involve creating insoluble enzyme aggregates. The choice of immobilization strategy depends on the specific enzyme and the reaction conditions.
Understanding and engineering the substrate specificity of enzymes is crucial for developing biocatalysts for the synthesis of non-natural amino acids like 4-aminopentanoic acid. mdpi.comlibretexts.orgunacademy.comworthington-biochem.combyjus.com The active site of an enzyme is a unique three-dimensional environment composed of specific amino acid residues that determine which substrates can bind and react. libretexts.org
Protein engineering techniques, guided by structural biology and computational modeling, allow for the modification of the active site to accommodate new substrates. For instance, in the engineering of glutamate dehydrogenase for (R)-4-aminopentanoic acid synthesis, two key residues affecting substrate specificity were identified and subjected to saturation mutagenesis. frontiersin.org The resulting mutants were screened for activity towards levulinic acid, demonstrating a shift in substrate preference. frontiersin.org The engineered enzyme showed no activity towards other ketones, indicating a high degree of specificity for the target γ-carbonyl acid. frontiersin.org
Table 3: Substrate Specificity of Engineered EcGDH Mutant frontiersin.org
| Substrate | Relative Activity (%) |
| 2-Ketoglutarate (natural substrate) | 100 |
| Levulinic acid | 12.3 |
| 2-Butanone | 0 |
| Acetophenone | 0 |
This table shows the altered substrate specificity of the engineered glutamate dehydrogenase, highlighting its acquired activity towards the precursor of 4-aminopentanoic acid.
Conventional Chemical Synthesis Routes
While biocatalytic methods offer high selectivity, conventional organic synthesis remains a vital approach for producing aminopentanoate scaffolds.
The synthesis of γ-amino esters often involves multi-step sequences to construct the carbon backbone and introduce the necessary functional groups. nih.govsemanticscholar.org One reported method for the synthesis of γ-imino-β-enamino esters involves the condensation of primary alkylamines with ethyl 3-azido-4-oxopentanoate, followed by chemoselective reduction of the imino group to the corresponding amine. semanticscholar.org
Another strategy for the synthesis of α,α-disubstituted γ-amino esters utilizes a three-component reaction involving an amine, an alkene, and a pyrocarbonate ester, facilitated by NHC/photoredox dual catalysis. nih.gov This method allows for the rapid generation of a diverse library of γ-amino acid derivatives. nih.gov These multi-step approaches, while potentially lacking the stereoselectivity of enzymatic methods, offer versatility in accessing a wide range of substituted aminopentanoate structures.
Stereoselective Chemical Approaches for Aminopentanoate Derivatives
The synthesis of chiral aminopentanoate derivatives, such as this compound, necessitates precise control over stereochemistry. Various stereoselective chemical methodologies have been developed to achieve high enantiomeric and diastereomeric purity. These approaches often employ chiral catalysts, auxiliaries, or reagents to influence the formation of the desired stereoisomer. Key strategies include the asymmetric hydrogenation of prochiral enamides, the diastereoselective reduction of β-enamino esters, and the use of chiral auxiliaries to direct stereoselective transformations.
Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides:
A prominent method for synthesizing chiral amines is the rhodium-catalyzed asymmetric hydrogenation of enamides. This technique has been successfully applied to the synthesis of β-stereogenic amines from β-branched enamides. rsc.orgrsc.org Utilizing a rhodium complex with a chiral bisphosphine ligand, such as (R)-SDP, allows for the hydrogenation of (Z)-configured enamides to produce the corresponding chiral amines with excellent enantioselectivities (88–96% ee) and in quantitative yields. rsc.orgrsc.org
The choice of ligand and solvent is crucial for achieving high stereoselectivity. For instance, ligands with a large bite angle have demonstrated higher activity in the hydrogenation of β-branched enamides. rsc.org Solvent screening has revealed that ether solvents, particularly tetrahydrofuran (B95107) (THF), can further enhance enantioselectivity. rsc.org While this method has been demonstrated for a range of β-branched enamides, its application to substrates leading directly to this compound would involve the synthesis of an appropriate enamide precursor.
Diastereoselective Reduction of β-Enamino Esters:
Another effective strategy involves the diastereoselective reduction of β-enamino esters. This approach is particularly useful for creating stereocenters in cyclic systems, such as substituted pyrrolidines containing a β-amino ester moiety. analis.com.my The reduction of an endocyclic β-enamino ester using sodium cyanoborohydride in an acidic medium can produce the desired β-amino ester with moderate diastereoselectivity. analis.com.my Alternative reduction methods, such as catalytic hydrogenation with Pd/C or Pd(OH)₂/C, have also been explored, though they may offer lower diastereoselectivity and yields. analis.com.my
For acyclic systems, the reduction of a β-enamino ester intermediate, formed from a racemic ketone and a chiral amine, with sodium borohydride (B1222165) has been shown to be an effective method for producing β-amino acids. hilarispublisher.com The stereochemical outcome of the reduction can be influenced by the choice of reducing agent, with sodium cyanoborohydride favoring the formation of the trans-β-amino acid. hilarispublisher.com
Chiral Auxiliary-Mediated Synthesis:
Chiral auxiliaries are powerful tools for controlling stereochemistry in the synthesis of amino acids and their derivatives. wikipedia.org Evans oxazolidinones, for example, are widely used to direct a variety of stereoselective transformations, including alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net In the context of aminopentanoate synthesis, an acylated Evans auxiliary could be used to introduce the chiral center at the C4 position through a stereoselective alkylation or conjugate addition reaction. The chiral auxiliary is then cleaved to yield the desired enantiomerically enriched product. santiago-lab.com
Amino acid esters themselves can also serve as versatile chiral auxiliaries for the asymmetric construction of nitrogen-containing heterocycles through reactions like aza Diels-Alder and Mannich reactions. mpg.de This principle can be extended to the synthesis of acyclic chiral amines. For instance, (S,S)-(+)-pseudoephedrine has been employed as a chiral auxiliary in the diastereoselective conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides to produce chiral nonracemic β-amino esters in good yields and enantioselectivities. nih.gov
The following table summarizes the key features of these stereoselective approaches:
| Method | Key Reagents/Catalysts | Typical Selectivity | Advantages | Potential Challenges |
| Asymmetric Hydrogenation | Rhodium complex with chiral bisphosphine ligand (e.g., (R)-SDP) | 88-96% ee | High yields and enantioselectivities | Synthesis of specific enamide precursor required |
| Diastereoselective Reduction | Sodium cyanoborohydride, Sodium borohydride | Moderate to high diastereoselectivity | Applicable to cyclic and acyclic systems | Selectivity can be dependent on substrate and reducing agent |
| Chiral Auxiliary | Evans oxazolidinones, (S,S)-(+)-pseudoephedrine | High diastereoselectivity | Well-established and reliable methods | Additional steps for attachment and removal of the auxiliary |
Optimization of Reaction Conditions for Synthetic Yield and Product Purity
Optimizing reaction conditions is paramount for maximizing the synthetic yield and ensuring the high purity of this compound and its chiral forms. This involves a systematic investigation of various parameters such as catalyst loading, solvent, temperature, pressure, and reaction time.
Optimization of Rhodium-Catalyzed Asymmetric Hydrogenation:
In the rhodium-catalyzed asymmetric hydrogenation of enamides, several factors significantly influence the reaction's efficiency and stereoselectivity.
Catalyst System: The choice of both the rhodium precursor and the chiral ligand is critical. For the hydrogenation of β-branched enamides, the catalytic system formed from [Rh(cod)₂]SbF₆ and the (R)-SDP ligand provided the best results in terms of conversion and enantioselectivity. rsc.org
Solvent: The reaction medium plays a crucial role. A screening of various solvents, including toluene, CH₂Cl₂, and various ethers, demonstrated that THF was the optimal solvent, leading to an enantiomeric excess of up to 96%. rsc.org
Hydrogen Pressure: The pressure of hydrogen gas can affect the reaction rate. While complete conversion was achieved at higher pressures, lowering the pressure maintained the enantioselectivity, albeit with longer reaction times. rsc.org
The table below illustrates the effect of solvent on the enantioselectivity of a model rhodium-catalyzed asymmetric hydrogenation of a β-branched enamide. rsc.org
| Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
| Toluene | >99 | 93 |
| CH₂Cl₂ | >99 | 93 |
| THF | >99 | 96 |
| Dioxane | >99 | 95 |
| MTBE | >99 | 95 |
Optimization of Diastereoselective Reduction:
For the diastereoselective reduction of β-enamino esters, the choice of reducing agent and the reaction conditions are key to controlling the stereochemical outcome.
Reducing Agent: In the reduction of an endocyclic β-enamino ester, sodium cyanoborohydride in an acidic medium provided better diastereoselectivity compared to catalytic hydrogenation. analis.com.my
Reaction Conditions: For the reduction of acyclic β-enamino esters, the reaction temperature and solvent can influence the diastereomeric ratio of the product. Careful control of these parameters is necessary to achieve the desired stereoisomer in high purity.
General Considerations for Yield and Purity:
Beyond specific reaction types, general principles of process optimization are crucial for enhancing the yield and purity of the final product.
Purification Methods: The choice of purification technique is critical. For aminopentanoate derivatives, chromatographic methods are often employed to separate stereoisomers and remove impurities. analis.com.my
Reaction Monitoring: Careful monitoring of the reaction progress, for example by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), allows for the determination of the optimal reaction time, preventing the formation of byproducts due to prolonged reaction times or incomplete conversion.
By systematically optimizing these reaction conditions, it is possible to develop robust and efficient synthetic routes to this compound and its chiral derivatives with high yield and purity.
Stereochemical Control and Enantioselective Investigations
Methodologies for Enantiomeric Purity Assessment in Methyl 4-Aminopentanoate Synthesis
Ensuring the enantiomeric purity of this compound is a critical step in its synthesis. Various analytical techniques are employed to quantify the enantiomeric excess (ee), which is a measure of the purity of a chiral sample. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating and quantifying the enantiomers.
A specific and highly sensitive method involves derivatization of the amino acid precursor, 4-aminopentanoic acid, followed by HPLC analysis. For instance, the enantiomers can be labeled with a chiral derivatizing agent such as 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA). This reaction creates diastereomeric derivatives that can be readily separated and quantified using a standard achiral column, such as a Develosil ODS-UG-5 column frontiersin.org. This pre-column derivatization technique enhances detection sensitivity and provides reliable assessment of enantiomeric purity.
| Method | Technique | Description | Reference |
| Chiral HPLC | Direct Separation | Enantiomers are separated on a High-Performance Liquid Chromatography column containing a chiral stationary phase. | General Knowledge |
| Derivatization followed by HPLC | Indirect Separation | The amine is reacted with a chiral derivatizing agent (e.g., FDAA) to form diastereomers, which are then separated on a standard achiral HPLC column. | frontiersin.org |
Advanced Techniques for Chiral Resolution and Separation
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers wikipedia.org. While asymmetric synthesis, which aims to produce a single enantiomer from the outset, is often preferred, resolution remains a vital tool wikipedia.org.
One of the most established methods for chiral resolution is the formation of diastereomeric salts wikipedia.org. In this approach, the racemic amine of a 4-aminopentanoate precursor is reacted with a chiral resolving agent, such as tartaric acid or mandelic acid wikipedia.orgwikipedia.org. This reaction creates a pair of diastereomeric salts with different physical properties, most importantly, different solubilities. The less soluble diastereomer can then be selectively crystallized and filtered from the solution. Following separation, a simple acid-base workup is used to remove the chiral resolving agent, yielding the enantiomerically pure amine wikipedia.org.
Advanced separation techniques also include preparative chiral chromatography, where HPLC is scaled up to isolate larger quantities of each enantiomer. Furthermore, enzymatic kinetic resolution offers a biocatalytic approach where an enzyme selectively reacts with only one enantiomer in the racemic mixture, allowing the unreacted enantiomer to be recovered in high purity.
| Technique | Principle | Typical Resolving Agents/Enzymes |
| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. wikipedia.org | Tartaric acid, Mandelic acid, Brucine. wikipedia.org |
| Preparative Chiral Chromatography | Scaling up of analytical chiral HPLC for isolation. | Chiral Stationary Phases (e.g., cellulose (B213188) or amylose (B160209) derivatives). |
| Enzymatic Kinetic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer. | Lipases, Proteases. |
Mechanisms of Stereochemical Control in Synthetic Pathways
Controlling the stereochemical outcome during the synthesis itself is a highly efficient strategy for obtaining enantiomerically pure compounds. This can be achieved through biocatalysis, which harnesses the inherent stereoselectivity of enzymes, or through chemical synthesis using chiral auxiliaries and catalysts.
Biocatalysis provides an environmentally friendly and highly selective route to chiral molecules nih.gov. In the synthesis of the precursor (R)-4-aminopentanoic acid, engineered enzymes such as glutamate (B1630785) dehydrogenase (GDH) have demonstrated exceptional stereocontrol. frontiersin.org The synthesis starts from levulinic acid, a biomass-derived platform chemical frontiersin.org.
The stereoselectivity of the enzyme is dictated by the precise three-dimensional arrangement of its active site, which forces the substrate and cofactor into a specific orientation. For example, in the reductive amination of levulinic acid catalyzed by an engineered GDH, the cofactor NADPH attacks the substrate from the si face. This controlled approach determines the stereochemistry of the final product, leading to the formation of (R)-4-aminopentanoic acid with an enantiomeric excess greater than 99% frontiersin.org. Transaminases are another class of enzymes used for the asymmetric synthesis of chiral amines, prized for their high selectivity researchgate.net.
While enzymes are naturally selective, their efficiency and selectivity towards non-natural substrates can often be improved through protein engineering nih.gov. Rational design is a powerful strategy that uses knowledge of an enzyme's structure and function to predict beneficial mutations nih.govnih.gov.
In the case of glutamate dehydrogenase (GDH) for (R)-4-aminopentanoic acid synthesis, researchers used crystal structure analysis to identify key amino acid residues (K116 and N348) that influence substrate specificity frontiersin.org. By performing site-directed mutagenesis on these residues, they created a library of enzyme variants. Screening of this library led to the identification of the mutant EcGDHK116Q/N348M, which exhibited significantly enhanced activity and maintained excellent stereoselectivity (>99% ee) for the conversion of levulinic acid frontiersin.org. This structure-guided approach significantly accelerates the development of efficient biocatalysts for specific target molecules frontiersin.orgnih.gov.
| Enzyme/Mutant | Substrate | Conversion | Enantiomeric Excess (ee) | Key Finding |
| Engineered Glutamate Dehydrogenase (EcGDHK116Q/N348M) | Levulinic Acid | >97% | >99% (R) | Rational design identified key residues K116 and N348 for mutagenesis, leading to a highly efficient and stereoselective biocatalyst. frontiersin.org |
In traditional organic synthesis, stereochemistry is often controlled by using a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemical course of a subsequent reaction wikipedia.org. After the desired stereocenter has been created, the auxiliary is removed and can often be recycled wikipedia.orgsigmaaldrich.com.
For the synthesis of a molecule like this compound, a chiral auxiliary such as an Evans oxazolidinone could be employed researchgate.net. For example, an N-acyloxazolidinone could undergo a stereoselective conjugate addition reaction with a suitable Michael acceptor. The bulky auxiliary effectively shields one face of the molecule, forcing the incoming nucleophile to attack from the opposite, unhindered face, thereby establishing the desired stereocenter. Once the carbon skeleton is assembled, the auxiliary can be cleaved to reveal the chiral carboxylic acid, which can then be esterified to yield the final product. Similarly, chiral catalysts, such as those used in asymmetric hydrogenation, can create the stereocenter with high enantioselectivity without being incorporated into the product.
Role of Methyl 4 Aminopentanoate As a Precursor in Complex Molecular Synthesis
Foundational Building Block in Advanced Organic Synthesis
In the realm of advanced organic synthesis, methyl 4-aminopentanoate is utilized as a fundamental starting material. Its structure is adept for creating cyclic compounds and serves as a template for synthesizing chiral molecules, which are of paramount importance in medicinal chemistry and materials science.
This compound is a key precursor for the synthesis of pyrrolidinone derivatives. The inherent structure of a γ-amino ester is primed for intramolecular cyclization. Under appropriate reaction conditions, the amino group can attack the ester carbonyl, leading to the formation of a stable, five-membered lactam ring, which is the core structure of pyrrolidinone. This transformation is a fundamental reaction in heterocyclic chemistry.
The optically pure (S)-4-aminopentanoic acid, derived from its methyl ester, is recognized as a pivotal precursor in the synthesis of various therapeutic molecules and pyrrolidinone derivatives researchgate.net. The conversion of related compounds like Δ′-pyrroline to its lactam, 2-pyrrolidinone, highlights the metabolic pathways that can also be mimicked in synthetic routes researchgate.net.
Synthesis of Pyrrolidinone Core from 4-Aminopentanoate Structure
| Precursor Structure | Reaction Type | Resulting Heterocyclic Core | Significance |
|---|---|---|---|
| γ-Amino Ester (e.g., this compound) | Intramolecular Cyclization / Amidation | Pyrrolidinone (Lactam) | Core structure in many pharmaceuticals and natural products. |
Chiral γ-amino acids are valuable building blocks in the pharmaceutical industry and peptide chemistry because their scaffolds can increase the in vivo stability and diversity of peptide molecules frontiersin.org. This compound is intrinsically linked to this class of compounds, often as a target molecule or a protected intermediate in their synthesis. The efficient synthesis of specific enantiomers, such as (R)-4-aminopentanoic acid, is a significant area of research frontiersin.org.
Modern synthetic strategies often employ enzymatic methods to achieve high stereoselectivity, which is difficult to accomplish through traditional chemical synthesis frontiersin.org. For instance, engineered glutamate (B1630785) dehydrogenase (GDH) has been successfully used to convert levulinic acid, a biomass-derived platform chemical, into (R)-4-aminopentanoic acid with over 99% enantiomeric excess frontiersin.org. This enzymatic approach is environmentally friendly and highly efficient compared to chemical methods that often result in poor stereoselectivity frontiersin.org.
Comparison of Synthetic Routes to Chiral 4-Aminopentanoic Acid
| Method | Typical Starting Material | Key Features | Stereoselectivity | Reference |
|---|---|---|---|---|
| Chemical Synthesis | Levulinic Acid | Often involves harsh conditions and protecting groups. | Generally poor. | frontiersin.org |
| Enzymatic Synthesis (e.g., Engineered GDH) | Levulinic Acid | Uses enzymes like glutamate dehydrogenase, environmentally friendly, uses ammonia (B1221849) as amino donor. | Excellent (>99% ee). | frontiersin.org |
| Enzymatic Synthesis (Transaminases) | Levulinic Acid | Requires an amine donor and strategies to shift thermodynamic equilibrium. | High optical purity. | frontiersin.org |
Precursor for Biologically Relevant Molecules
The 4-aminopentanoate scaffold is not only a tool for general organic synthesis but is also a direct precursor to molecules with specific biological and therapeutic relevance. Its structure can be found within peptidomimetics, neurotransmitter analogues, and as a key intermediate in the synthesis of complex pharmaceutical agents.
Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to enhance properties like stability against enzymatic degradation, bioavailability, or receptor affinity wikipedia.org. The incorporation of non-standard amino acids, such as γ-amino acids derived from this compound, is a common strategy in peptidomimetic design.
When a γ-amino acid like 4-aminopentanoic acid is integrated into a peptide chain, it extends the backbone by one carbon atom compared to a natural α-amino acid. This alteration changes the conformational properties of the peptide and can make it resistant to proteases. Research has shown that (R)-4-aminopentanoic acid can participate in the formation of physiologically active artificial peptides, underscoring its importance in this field frontiersin.org.
Role of 4-Aminopentanoate in Peptidomimetic Design
| Structural Modification | Effect on Peptide Structure | Resulting Advantage | Reference |
|---|---|---|---|
| Incorporation of γ-amino acid (4-aminopentanoate) | Alters peptide backbone length and conformational flexibility. | Increased stability against proteolysis, potential for novel biological activity. | frontiersin.org |
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system nih.gov. Molecules that can mimic or interfere with the GABA system are of great interest in neuroscience and pharmacology. The enantiomers of 4-aminopentanoic acid (4APA), the parent acid of this compound, have been identified as false GABAergic neurotransmitters researchgate.netnih.govstanfordhealthcare.org.
A "false neurotransmitter" is a compound that is taken up and released by neurons like a native neurotransmitter but has different activity at the postsynaptic receptor. Studies have shown that both (R)- and (S)-enantiomers of 4APA are active in the mouse brain nih.govstanfordhealthcare.org. Specifically, (R)-4APA demonstrated greater uptake into cerebral synaptosomes, a greater reduction of endogenous GABA concentrations, and more significant release following membrane depolarization compared to the (S) enantiomer researchgate.net. These findings suggest that (R)-4APA may act as a novel false neurotransmitter of GABA nih.govstanfordhealthcare.org.
Differential Effects of 4-Aminopentanoic Acid (4APA) Enantiomers on the GABAergic System
| Parameter | (R)-4APA | (S)-4APA | Reference |
|---|---|---|---|
| Synaptosome Uptake | Greater | Lesser | researchgate.net |
| Reduction of Endogenous GABA | Greater | Lesser | researchgate.net |
| Release on Depolarization | Greater | Lesser | researchgate.net |
| GABA Receptor Activity | Weak agonist at GABAA α5β2γ2 | Weak agonist and antagonist at various GABAA and GABAB subtypes | researchgate.net |
The utility of this compound extends to its role as a key intermediate in the synthesis of high-value pharmaceutical agents. The chiral form, (R)-4-aminopentanoic acid, is a particularly important intermediate for novel drugs targeting the central nervous system frontiersin.org.
It serves as a building block for a Gly-Pro-Glu-OH (GPE) analogue, which represents a new class of pharmaceuticals for treating central nervous system injuries and neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases frontiersin.org. Furthermore, this chiral γ-amino acid is an intermediate in the synthesis of muscarinic M4 receptor agonists, which are being investigated for various neurological and psychiatric disorders frontiersin.org.
Pharmaceutical Applications of the (R)-4-Aminopentanoate Scaffold
| Target Drug Class | Therapeutic Area | Role of (R)-4-Aminopentanoate | Reference |
|---|---|---|---|
| GPE Analogue | CNS injuries, Neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) | Key synthetic intermediate. | frontiersin.org |
| Muscarinic M4 Receptor Agonist | Neurological and psychiatric disorders. | Important intermediate. | frontiersin.org |
Applications in Fine Chemical and Specialty Chemical Production
The reactivity of both the amino and ester functionalities of this compound allows for its application in the synthesis of diverse chemical structures, including lactams and polyamides. These products have applications in various sectors, from pharmaceuticals to advanced materials.
Synthesis of 5-Methyl-2-piperidone
One of the primary applications of this compound in fine chemical synthesis is its role as a direct precursor to 5-methyl-2-piperidone, a substituted lactam. This transformation is achieved through an intramolecular cyclization reaction, also known as lactamization. This process involves the nucleophilic attack of the amino group on the ester's carbonyl carbon, leading to the formation of a six-membered ring and the elimination of methanol (B129727).
| Product | Precursor | Reaction Type | Key Transformation |
| 5-Methyl-2-piperidone | This compound | Intramolecular Cyclization (Lactamization) | Formation of a cyclic amide (lactam) |
This interactive table summarizes the synthesis of 5-Methyl-2-piperidone from this compound.
5-Methyl-2-piperidone and its derivatives are valuable intermediates in the synthesis of more complex molecules, including agrochemicals and pharmaceutical agents. The lactam ring can be further modified or incorporated into larger molecular scaffolds to impart specific biological or chemical properties.
Production of Specialty Polyamides
In the realm of specialty chemicals, this compound can function as a monomer in the synthesis of polyamides. Polyamides are a class of polymers characterized by repeating amide linkages (-CO-NH-). The bifunctional nature of this compound allows it to undergo self-condensation or co-polymerization with other monomers to form polyamide chains.
Through a process of melt polycondensation, where the monomer is heated above its melting point in an inert atmosphere, the amino group of one molecule reacts with the ester group of another. This reaction, which eliminates methanol, leads to the formation of an amide bond and the propagation of the polymer chain. The resulting polymer would be a type of nylon, specifically a substituted polyamide 4, given the four-carbon backbone between the amine and carbonyl groups.
The properties of the resulting polyamide, such as its melting point, tensile strength, and biodegradability, can be tailored by controlling the polymerization conditions and by incorporating other co-monomers into the polymer chain. These specialty polyamides can find applications in areas requiring materials with specific thermal and mechanical properties.
| Polymer Type | Monomer | Polymerization Method | Repeating Unit Feature |
| Substituted Polyamide 4 | This compound | Melt Polycondensation | Amide linkage with a methyl-substituted four-carbon chain |
This interactive table outlines the use of this compound in the production of specialty polyamides.
The use of amino acid-based precursors like this compound in polymer synthesis is also an area of interest for producing biodegradable and biocompatible materials for biomedical applications.
Analytical Methodologies for Research on Methyl 4 Aminopentanoate
Chromatographic Techniques for Purity and Isomeric Analysis
Chromatography is fundamental to the analysis of Methyl 4-aminopentanoate, enabling the separation of the compound from reaction mixtures and the resolution of its stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Reaction Conversion and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a versatile tool for both monitoring the progress of chemical reactions that produce this compound and for determining its enantiomeric purity. To assess reaction conversion, a standard reversed-phase HPLC method can be employed to separate the product from starting materials and byproducts, allowing for quantification over time.
For enantiomeric analysis, which is critical given the chiral center at the 4-position, specialized chiral stationary phases (CSPs) are required. The direct separation of β-amino ester enantiomers has been successfully demonstrated on various CSPs. nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are highly effective for resolving chiral amines and amino acid esters. yakhak.org Other successful approaches include ligand-exchange chromatography, which utilizes a chiral selector (e.g., L-4-hydroxyproline) complexed with a metal ion (e.g., Cu(II)) on the stationary phase. nih.gov
To enhance separation and detection, this compound is often derivatized prior to analysis. Common derivatizing agents include N-3,5-dinitrobenzoyl chloride or 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), which improve the interaction with the CSP and can add a chromophore or fluorophore for sensitive detection. yakhak.orgnih.gov The determination of enantiomeric excess (ee) is calculated from the relative peak areas of the two separated enantiomers in the chromatogram.
Table 1: Representative HPLC Conditions for Chiral Analysis of β-Amino Acid Esters This interactive table provides examples of conditions analogous to those that would be used for this compound analysis.
| Parameter | Condition 1: Chiral Stationary Phase | Condition 2: Ligand Exchange |
|---|---|---|
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA) yakhak.org | Silica-bonded L-4-hydroxyproline nih.gov |
| Mobile Phase | Hexane/2-Propanol mixtures yakhak.org | Aqueous buffer with CuSO₄ and organic modifier (e.g., Methanol) nih.gov |
| Detection | UV (e.g., 310 nm) or Fluorescence (Ex: 470 nm, Em: 530 nm) after NBD derivatization yakhak.org | UV (e.g., 254 nm) |
| Application | Determination of Enantiomeric Excess | Chiral Separation of β-Methyl-Amino Acids nih.gov |
Gas Chromatography (GC) for Volatile Derivatives Analysis
Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. However, amino acid esters like this compound are generally not volatile enough for direct GC analysis. Therefore, a crucial step of derivatization is required to convert the analyte into a more volatile form. creative-proteomics.com
A widely used and effective method is derivatization with alkyl chloroformates, such as methyl chloroformate (MCF) or ethyl chloroformate (ECF). nih.govnist.govnih.gov This reaction, often performed in an aqueous medium or with an alcohol solvent, converts the primary amine to a methoxycarbonyl or ethoxycarbonyl derivative and ensures the carboxyl group is esterified. nist.gov The resulting derivative is significantly more volatile and thermally stable, making it suitable for GC separation and subsequent detection, typically by mass spectrometry (GC-MS). nih.govspacefrontiers.org This derivatization approach is robust, rapid, and allows for the sensitive quantification of amino acids in complex mixtures. nih.govresearchgate.net
Spectroscopic Methods for Structural Characterization
Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Synthetic Product Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of a synthesized product. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the this compound molecule.
In the ¹H NMR spectrum, characteristic signals would confirm the presence of all key structural components. For ¹³C NMR, distinct signals for each of the six carbon atoms provide definitive evidence of the carbon skeleton, including the carbonyl carbon of the ester and the chiral carbon bearing the amino group. mdpi.com The chemical shifts are influenced by the solvent used for the analysis. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table presents expected chemical shift (δ) ranges in ppm relative to a standard (e.g., TMS). Actual values may vary based on solvent and experimental conditions.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| -COOCH₃ | ¹H | ~3.6 - 3.7 | Singlet (s) | Protons of the methyl ester group. |
| -CH ₃ | ¹H | ~1.1 - 1.2 | Doublet (d) | Methyl group protons at C4, split by the C4 proton. |
| -CH₂ -CH₂- | ¹H | ~1.5 - 1.7 | Multiplet (m) | Methylene protons at C3. |
| -CH₂ -COO- | ¹H | ~2.2 - 2.4 | Multiplet (m) | Methylene protons at C2, adjacent to the carbonyl. |
| -CH (NH₂)- | ¹H | ~3.0 - 3.2 | Multiplet (m) | Methine proton at the C4 chiral center. |
| -NH₂ | ¹H | ~1.5 - 2.5 | Broad Singlet (br s) | Amine protons, chemical shift is variable and may exchange with D₂O. |
| -C OOCH₃ | ¹³C | ~173 - 175 | - | Carbonyl carbon of the ester group. |
| -COOC H₃ | ¹³C | ~51 - 52 | - | Methyl carbon of the ester group. |
| C 4H(NH₂) | ¹³C | ~45 - 50 | - | Chiral carbon atom bonded to the nitrogen. |
| C 3H₂ | ¹³C | ~35 - 40 | - | Methylene carbon at position 3. |
| C 2H₂ | ¹³C | ~30 - 35 | - | Methylene carbon at position 2. |
| C 5H₃ | ¹³C | ~20 - 25 | - | Terminal methyl carbon. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. Electrospray ionization (ESI) is a common "soft" ionization technique suitable for amino acid esters, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.goveuropeanpharmaceuticalreview.com For this compound (molecular weight 131.17 g/mol ), the [M+H]⁺ ion would be observed at a mass-to-charge ratio (m/z) of approximately 132.1.
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing further structural confirmation. nih.gov Characteristic fragmentation patterns for amino acid esters include the neutral loss of the alkoxy group or the entire ester functionality. nih.gov
Table 3: Predicted ESI-MS Fragmentation for this compound This interactive table shows the expected major ions in the mass spectrum.
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₆H₁₄NO₂]⁺ | 132.1 | Protonated molecular ion (Parent Ion). |
| [M+H - CH₃OH]⁺ | [C₅H₁₀NO]⁺ | 100.1 | Loss of a neutral methanol (B129727) molecule from the ester. |
| [M+H - HCOOCH₃]⁺ | [C₄H₁₀N]⁺ | 72.1 | Loss of the formyl methyl ester group. |
| [M+H - COOCH₃]⁺ | [C₅H₁₂N]⁺ | 86.1 | Loss of the methoxycarbonyl radical followed by H abstraction (less common). |
Advanced Metabolomics Approaches for Amino Acid and Derivative Analysis
Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. nih.gov Advanced metabolomics platforms, typically based on LC-MS/MS or GC-MS, are powerful tools for analyzing non-proteinogenic amino acids like this compound and its derivatives in complex biological samples such as plasma or tissue extracts. diabetesjournals.orgresearchgate.netcreative-proteomics.com
In a typical metabolomics workflow, metabolites are first extracted from the biological matrix. For LC-MS analysis, separation can be achieved using reversed-phase (RP) or hydrophilic interaction chromatography (HILIC) before detection by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). nih.govnih.gov This "untargeted" approach allows for the discovery of unexpected metabolic changes, while a "targeted" approach can be used for the precise quantification of known compounds, including this compound. nih.govresearchgate.net These techniques provide deep insights into metabolic pathways and can help identify novel biomarkers or understand the metabolic fate of specific compounds. nih.govdiabetesjournals.org
Future Directions and Emerging Research Avenues for Methyl 4 Aminopentanoate
Sustainable and Green Chemistry Approaches for Aminopentanoate Production from Renewable Resources
A significant shift towards sustainability is steering the production of aminopentanoates away from traditional chemical synthesis and towards green chemistry principles. A key focus is the utilization of renewable biomass as a starting material. Levulinic acid, recognized by the U.S. Department of Energy as one of the top 12 value-added chemicals derivable from biomass, has emerged as a promising and sustainable precursor for synthesizing 4-aminopentanoic acid. researchgate.netacs.orgnih.govresearchgate.net
Enzymatic methods are at the forefront of these green approaches because they are environmentally friendly and highly selective. researchgate.net Research has demonstrated the successful synthesis of (R)-4-aminopentanoic acid from levulinic acid through reductive amination. researchgate.net This biotransformation offers high atom economy, utilizing inexpensive ammonia (B1221849) as the amino donor and generating only inorganic carbonate as a byproduct, thereby minimizing waste. researchgate.netacs.orgrsc.org This sustainable pathway not only leverages a renewable feedstock but also aligns with the core tenets of green chemistry by reducing hazardous substances and improving energy efficiency compared to conventional methods that often suffer from poor stereoselectivity. researchgate.netresearchgate.netnih.gov
| Precursor | Product | Key Advantages |
| Levulinic Acid (from biomass) | (R)-4-Aminopentanoic Acid | Renewable feedstock, High atom economy, Environmentally friendly enzymatic process, Use of cheap ammonia, Minimal byproducts researchgate.netacs.org |
| Conventional Chemical Precursors | Racemic 4-Aminopentanoic Acid | Established methods |
Discovery and Engineering of Novel Biocatalysts for Enhanced Aminopentanoate Synthesis
The efficiency of biomass conversion hinges on the performance of biocatalysts. Consequently, significant research is dedicated to discovering and engineering enzymes for enhanced aminopentanoate synthesis. europa.eu Natural enzymes often require optimization to be suitable for industrial chemical synthesis due to limitations in stability, activity, or selectivity. europa.eufrontiersin.org
A notable success in this area is the structure-guided engineering of glutamate (B1630785) dehydrogenase from Escherichia coli (EcGDH) to catalyze the synthesis of (R)-4-aminopentanoic acid from levulinic acid. researchgate.netacs.org Through targeted mutagenesis, researchers identified key amino acid residues affecting the enzyme's substrate specificity. The resulting mutant, EcGDHK116Q/N348M, exhibited a 42-fold higher catalytic efficiency (kcat/Km) for levulinic acid compared to the initial mutant. researchgate.netrsc.org This engineered biocatalyst demonstrates the power of protein engineering to create enzymes tailored for specific, non-natural reactions. mdpi.com
Other enzyme classes, such as reductive aminases (RedAms) and transaminases, are also being explored and engineered as versatile biocatalysts for chiral amine synthesis, further expanding the molecular toolbox for producing aminopentanoates and their derivatives. researchgate.netsydney.edu.au
Table of Engineered Glutamate Dehydrogenase Variants for (R)-4-Aminopentanoic Acid Synthesis
| Enzyme Variant | Key Mutations | Improvement in Catalytic Efficiency (kcat/Km for Levulinic Acid) |
|---|---|---|
| EcGDHK116C | K116C | Baseline activity towards levulinic acid identified researchgate.net |
Exploration of Undiscovered Derivatization Pathways and Chemical Transformations
While the synthesis of the core aminopentanoate structure is advancing, future research will increasingly focus on exploring novel derivatization pathways to create a diverse range of analogues. The functional groups of methyl 4-aminopentanoate—the amine, the ester, and the aliphatic backbone—offer multiple sites for chemical modification.
Drawing parallels from the chemistry of other γ-amino acids like γ-aminobutyric acid (GABA), potential derivatization strategies include: nih.govnih.gov
N-Acylation: The primary amine can be readily acylated to form various amides. Using reagents like pentafluoropropionic anhydride (B1165640) could yield fluorinated analogues with altered physicochemical properties. researchgate.net
Peptide Synthesis: this compound can serve as a non-standard amino acid for incorporation into peptides. nih.gov This could generate peptidomimetics with enhanced stability or unique conformational properties.
Cyclization: Under specific conditions, such as thermal treatment, intramolecular cyclization could lead to the formation of lactam structures, analogous to the formation of pyro-gamma-carboxyglutamic acid from gamma-carboxyglutamic acid. nih.gov
Halogenation: The introduction of halogen atoms onto the carbon backbone represents another avenue for creating derivatives with modified biological activities, a strategy seen in the development of other novel psychoactive substances.
These exploratory pathways are crucial for expanding the chemical space accessible from this compound and for creating molecules with tailored properties.
Computational Design and Predictive Modeling of Novel this compound Analogues for Targeted Research Applications
Computational chemistry and predictive modeling are becoming indispensable tools for accelerating the discovery and development of new molecules. nih.gov These in silico methods allow for the rational design of novel this compound analogues with specific properties targeted for various research applications. sydney.edu.aunih.gov
Key computational approaches include:
Molecular Docking: This technique predicts how a molecule binds to the active site of a protein. japer.innih.govalrasheedcol.edu.iq It can be used to screen virtual libraries of aminopentanoate derivatives against biological targets, identifying candidates with high binding affinity and specificity. mdpi.com A molecular docking investigation was used to help explain the improved catalytic activity of engineered glutamate dehydrogenase mutants in synthesizing 4-aminopentanoic acid. researchgate.netrsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. sydney.edu.au These models can predict the activity of newly designed analogues before they are synthesized.
Computational Enzyme Design: Tools like the Rosetta software suite can be used to redesign existing enzymes or design entirely new ones to produce specific, unnatural amino acids. acs.orgrsc.org This approach could be used to create biocatalysts that synthesize precisely substituted aminopentanoate analogues.
Predictive ADME Modeling: Machine learning algorithms can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds. nih.gov This helps prioritize the design of analogues with favorable drug-like characteristics.
These computational strategies enable a more focused and efficient approach to discovering novel aminopentanoate analogues for applications ranging from materials science to pharmacology.
Integrated Biosynthetic and Chemoenzymatic Strategies for Industrial-Scale Synthesis
Scaling up the production of this compound and its derivatives for industrial applications requires highly efficient and integrated synthesis strategies. The future of production lies in combining the best of biological and chemical methods through chemoenzymatic pathways. nih.gov
A prime example of an integrated biosynthetic approach is the dual-enzyme system developed for converting levulinic acid to (R)-4-aminopentanoic acid. researchgate.net This system couples the engineered glutamate dehydrogenase (EcGDHK116Q/N348M) with a formate (B1220265) dehydrogenase for cofactor regeneration. researchgate.netacs.orgrsc.org This cascade reaction achieved a conversion of over 97% at a high substrate concentration (0.4 M) with excellent enantiomeric excess (>99%), demonstrating its potential for large-scale application. researchgate.net
To further optimize such processes, algorithmic approaches are being developed to design the most efficient chemoenzymatic pathways. nih.gov These tools can navigate the vast number of possible chemical and enzymatic reactions to identify routes that minimize costly transitions between biocatalytic and chemical steps, such as purification and solvent exchange. nih.gov By intelligently integrating biocatalytic steps for selective transformations with robust chemical reactions, these strategies pave the way for the efficient, sustainable, and industrial-scale synthesis of aminopentanoates.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methyl 4-aminopentanoate, and how do reaction conditions influence yield?
- This compound can be synthesized via esterification of 4-aminopentanoic acid with methanol under acid catalysis (e.g., H₂SO₄) . Alternatively, reductive amination of methyl 4-oxopentanoate (CAS 123-76-2) using ammonia and hydrogen with a palladium catalyst is viable . Reaction temperature (25–60°C) and pH (neutral to mildly acidic) significantly impact yield and purity. Monitor intermediates via TLC or HPLC to optimize conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
- 1H/13C NMR : Confirm ester carbonyl (δ ~170 ppm in 13C) and amine proton (δ ~1.5–2.5 ppm in 1H).
- IR : Validate C=O (1720–1740 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) stretches.
- Mass Spectrometry : Report molecular ion ([M+H]+ for C₆H₁₃NO₂, m/z 131.17) and fragmentation patterns . Full spectral data must align with reference standards (e.g., CAS 1608459-14-8 for hydrochloride derivatives) .
Q. What solvents and storage conditions preserve the stability of this compound?
- Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., dichloromethane, acetonitrile). Avoid protic solvents (water, ethanol) to prevent ester hydrolysis. Stability studies show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How do stereochemical variations (e.g., (4S)-isomers) affect the biological activity of this compound derivatives?
- Enantiomers like methyl (4S)-4-aminopentanoate hydrochloride (CAS 1608459-14-8) exhibit distinct receptor binding profiles. Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) to resolve isomers . Comparative assays (e.g., IC₅₀ in enzyme inhibition) reveal (4S)-isomers show 3–5× higher potency than racemic mixtures .
Q. What analytical methods validate the purity of this compound in complex matrices (e.g., biological samples)?
- LC-MS/MS : Employ a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient. Quantify using deuterated internal standards (e.g., this compound-d3) to minimize matrix effects .
- Validation Parameters : Report linearity (R² >0.99), LOD (≤0.1 ng/mL), and recovery rates (85–115%) per ICH guidelines .
Q. How do conflicting reports on the compound’s melting point arise, and how can researchers resolve discrepancies?
- Variations in purity (e.g., residual solvents, hydrochloride salts) and polymorphic forms cause conflicting data. Use DSC (differential scanning calorimetry) with a heating rate of 10°C/min to confirm melting points. Cross-reference with high-purity standards (e.g., CAS 1608459-14-8, mp 89–91°C) .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response data in this compound pharmacological studies?
- Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀. Include 95% confidence intervals and assess normality via Shapiro-Wilk tests . Report outliers using Grubbs’ test (α=0.05) and replicate experiments (n≥3) .
Q. How can researchers optimize synthetic scalability while minimizing racemization?
- Use flow chemistry with immobilized lipase catalysts (e.g., Candida antarctica Lipase B) for enantioselective esterification. Continuous processes at 40°C achieve >90% ee and 80% yield, reducing racemization vs. batch methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
